Home > Products > Screening Compounds P114151 > Vadastuximab talirine
Vadastuximab talirine - 1436390-64-5

Vadastuximab talirine

Catalog Number: EVT-12902028
CAS Number: 1436390-64-5
Molecular Formula: C63H71N9O14S
Molecular Weight: 1210.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vadastuximab Talirine has been used in trials studying the treatment of Acute myeloid leukemia, Myelodysplastic Syndrome, Acute Myelogenous Leukemia, and Acute Promyelocytic Leukemia.
Vadastuximab Talirine is an immunoconjugate consisting of a humanized monoclonal antibody that is engineered to contain cysteine residues that are conjugated to the synthetic, DNA cross-linking, pyrrolobenzodiazepine dimer SGD-1882, via the protease-cleavable linker maleimidocaproyl-valine-alanine dipeptide, with potential antineoplastic activity. The monoclonal antibody portion of vadastuximab talirine specifically binds to the cell surface antigen CD33. This causes the internalization of SGN-CD33A, and the release of the cytotoxic moiety SGD-1882. SGD-1882 binds to and crosslinks DNA, which results in both cell cycle arrest and the induction of apoptosis in CD33-expressing tumor cells. CD33, a transmembrane receptor, is expressed on myeloid leukemia cells.
Overview

Vadastuximab talirine is an innovative antibody-drug conjugate designed for the treatment of acute myeloid leukemia (AML). It consists of a monoclonal antibody that targets the CD33 antigen, which is commonly expressed in AML cells, conjugated to a potent cytotoxic agent derived from pyrrolobenzodiazepine dimers. This compound has shown promising results in clinical trials, particularly in patients with relapsed or refractory AML, demonstrating single-agent activity with a manageable safety profile.

Source and Classification

Vadastuximab talirine is classified as an antibody-drug conjugate (ADC), specifically targeting the CD33 antigen. The compound is engineered to deliver cytotoxic agents directly to cancer cells, minimizing damage to surrounding healthy tissues. This ADC is part of a broader category of therapeutics aimed at enhancing the efficacy of traditional cancer treatments through targeted delivery mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of vadastuximab talirine involves several sophisticated steps:

  1. Antibody Engineering: A humanized monoclonal antibody targeting CD33 is produced through recombinant DNA technology.
  2. Conjugation: The antibody is conjugated to pyrrolobenzodiazepine dimers via a stable, cleavable linker known as maleimidocaproyl-valine-alanine dipeptide. This linker is crucial for maintaining the stability of the ADC until it reaches the target cells .
  3. Purification: Post-conjugation, the product undergoes purification processes to ensure homogeneity and remove any unconjugated components.

The resulting ADC exhibits a precise loading of the cytotoxic agent, allowing for effective targeting and reduced systemic toxicity .

Molecular Structure Analysis

Structure and Data

Vadastuximab talirine's molecular structure can be described as follows:

  • Monoclonal Antibody Component: This portion binds specifically to CD33 on AML cells.
  • Cytotoxic Payload: The pyrrolobenzodiazepine dimer acts as a DNA crosslinking agent, interfering with DNA replication and leading to cell death.

The molecular weight of vadastuximab talirine is approximately 150 kDa, which includes both the antibody and the conjugated drug component. The structure allows for effective internalization by target cells upon binding .

Chemical Reactions Analysis

Reactions and Technical Details

Upon administration, vadastuximab talirine undergoes several key reactions:

  1. Binding: The antibody component binds to CD33 on AML cells.
  2. Internalization: Following binding, the ADC is internalized into the cell through endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, the cleavable linker breaks down, releasing the pyrrolobenzodiazepine dimer, which then interacts with DNA to form crosslinks.

These reactions are critical for its therapeutic efficacy, as they ensure that the cytotoxic agent is delivered specifically to cancer cells while sparing normal tissues .

Mechanism of Action

Process and Data

The mechanism of action of vadastuximab talirine involves several steps:

  1. Target Recognition: The monoclonal antibody binds specifically to CD33 on AML cells.
  2. Cellular Uptake: Once bound, the ADC is internalized into the cell.
  3. DNA Crosslinking: The released pyrrolobenzodiazepine dimer binds to DNA, causing crosslinks that prevent DNA replication and transcription.
  4. Induction of Apoptosis: The resulting DNA damage triggers cellular pathways leading to apoptosis.

Preclinical studies have demonstrated that this mechanism effectively induces cell death in AML cell lines and primary patient samples .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vadastuximab talirine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Soluble in water, with stability under physiological conditions.
  • Stability: The conjugate shows stability over time but may degrade under extreme pH or temperature conditions.

Pharmacokinetic studies indicate that vadastuximab talirine has a half-life suitable for therapeutic dosing regimens, allowing for effective concentration levels in patients .

Applications

Scientific Uses

Vadastuximab talirine has primarily been investigated for its applications in treating acute myeloid leukemia. Clinical trials have demonstrated its potential as a monotherapy for patients who have relapsed or are refractory to other treatments. The compound's ability to target CD33-positive cells specifically makes it a valuable addition to existing AML therapies.

In addition to its use in AML, research continues into its applicability for other hematological malignancies expressing CD33. Ongoing studies aim to optimize dosing regimens and explore combination therapies with other agents to enhance efficacy and minimize toxicity .

Properties

CAS Number

1436390-64-5

Product Name

Vadastuximab talirine

IUPAC Name

(2R)-3-[(3R)-1-[6-[[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid

Molecular Formula

C63H71N9O14S

Molecular Weight

1210.4 g/mol

InChI

InChI=1S/C63H71N9O14S/c1-35(2)57(69-55(73)11-8-7-9-20-70-56(74)29-54(62(70)79)87-34-47(64)63(80)81)59(76)67-36(3)58(75)68-41-16-12-37(13-17-41)39-23-42-30-65-48-27-52(50(83-5)25-45(48)60(77)71(42)32-39)85-21-10-22-86-53-28-49-46(26-51(53)84-6)61(78)72-33-40(24-43(72)31-66-49)38-14-18-44(82-4)19-15-38/h12-19,25-28,30-33,35-36,42-43,47,54,57H,7-11,20-24,29,34,64H2,1-6H3,(H,67,76)(H,68,75)(H,69,73)(H,80,81)/t36-,42-,43-,47-,54+,57-/m0/s1

InChI Key

BNJNAEJASPUJTO-DUOHOMBCSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)CC(C9=O)SCC(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C[C@H](C9=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.